tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2613383-75-6
VCID: VC11548887
InChI: InChI=1S/C15H29N3O2.ClH/c1-15(2,3)20-14(19)18-8-4-5-13(12-18)11-17-9-6-16-7-10-17;/h13,16H,4-12H2,1-3H3;1H
SMILES:
Molecular Formula: C15H30ClN3O2
Molecular Weight: 319.87 g/mol

tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride

CAS No.: 2613383-75-6

Cat. No.: VC11548887

Molecular Formula: C15H30ClN3O2

Molecular Weight: 319.87 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride - 2613383-75-6

Specification

CAS No. 2613383-75-6
Molecular Formula C15H30ClN3O2
Molecular Weight 319.87 g/mol
IUPAC Name tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C15H29N3O2.ClH/c1-15(2,3)20-14(19)18-8-4-5-13(12-18)11-17-9-6-16-7-10-17;/h13,16H,4-12H2,1-3H3;1H
Standard InChI Key CXQINUDXTHBSRT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)CN2CCNCC2.Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate hydrochloride . Its molecular formula, C15H30ClN3O2\text{C}_{15}\text{H}_{30}\text{ClN}_{3}\text{O}_{2}, reflects the integration of a piperidine ring (C5H11N\text{C}_{5}\text{H}_{11}\text{N}), a piperazine-methyl group (C5H13N2\text{C}_{5}\text{H}_{13}\text{N}_{2}), and a tert-butyl carbamate (C5H9NO2\text{C}_{5}\text{H}_{9}\text{NO}_{2}), with a hydrochloride counterion .

Structural Features

The compound’s piperidine ring adopts a chair conformation, with the piperazine-methyl substituent at the C3 position. The Boc group at the N1 position of piperidine serves as a temporary protective moiety for amines, commonly used in peptide synthesis and medicinal chemistry to prevent unwanted side reactions . The hydrochloride salt enhances the compound’s crystallinity and solubility in polar solvents, facilitating purification and handling.

Table 1: Key Structural Descriptors

PropertyValue
Molecular Weight319.87 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds4
Topological Polar SA44.8 Ų
Heavy Atom Count21

Synthesis and Reactivity

Reactivity and Functional Group Interconversion

The Boc group is susceptible to acidic conditions (e.g., trifluoroacetic acid), enabling its removal to regenerate the primary amine. The piperazine moiety’s secondary amines can undergo alkylation or acylation, making the compound a versatile intermediate for further functionalization .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form enhances aqueous solubility compared to the free base. The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water. The Boc group confers stability under basic conditions but hydrolyzes in acidic environments .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretches (3300–3500 cm⁻¹), C=O (1690–1740 cm⁻¹), and C-O (1250–1300 cm⁻¹).

  • NMR: 1H^1\text{H} NMR would show tert-butyl singlet (~1.4 ppm), piperidine/pyrrolidine multiplet signals (2.5–3.5 ppm), and NH/Cl⁻ exchanges .

Hazard ClassCategoryPrecautionary Codes
Skin IrritationCategory 2P302+P352
Eye IrritationCategory 2AP305+P351+P338
Respiratory IrritationCategory 3P304+P340

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s piperazine and piperidine motifs are prevalent in CNS drugs due to their ability to cross the blood-brain barrier. For example, analogous structures are found in antipsychotics (e.g., aripiprazole) and antidepressants .

Case Study: Dopamine Receptor Ligands

Piperazine derivatives are key modulators of dopamine D2 and serotonin 5-HT1A receptors. The tert-butyl group in this compound may enhance lipophilicity, potentially improving receptor binding affinity in preclinical candidates .

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